molecular formula C14H19NO3 B12613802 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-95-7

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid

Cat. No.: B12613802
CAS No.: 916134-95-7
M. Wt: 249.30 g/mol
InChI Key: PHRJDDMFDNQFJJ-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a piperidine derivative characterized by a 3-methoxybenzyl substituent at the 4-position of the piperidine ring and a carboxylic acid group at the 1-position. This structure combines the conformational flexibility of the piperidine ring with the aromatic and electron-donating properties of the 3-methoxyphenyl group, making it a versatile scaffold in medicinal chemistry.

Properties

CAS No.

916134-95-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-3-12(10-13)9-11-5-7-15(8-6-11)14(16)17/h2-4,10-11H,5-9H2,1H3,(H,16,17)

InChI Key

PHRJDDMFDNQFJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCN(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis via Piperidine Derivatives

This method involves the direct synthesis from piperidine derivatives, typically through a multi-step process:

  • Step 1 : Formation of a piperidine derivative by reacting 3-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride.

  • Step 2 : Carboxylation of the resulting piperidine derivative using carbon dioxide under high pressure or through a reaction with an appropriate carboxylic acid derivative.

  • Step 3 : Purification of the product via recrystallization or chromatography.

Method B: Using Boc-Protected Intermediates

This method utilizes a Boc-protected piperidine intermediate, which can enhance the reaction's selectivity and yield:

  • Step 1 : Synthesis of Boc-protected piperidine by reacting piperidine with di-tert-butyl dicarbonate (Boc2O).

  • Step 2 : The Boc-protected piperidine is then reacted with 3-methoxybenzaldehyde to form an imine, which is subsequently reduced to the corresponding amine.

  • Step 3 : The carboxylic acid group is introduced via hydrolysis of an ester formed in the previous steps.

Method C: Organometallic Chemistry Approach

This innovative approach employs organometallic reagents for the synthesis of substituted piperidines:

  • Step 1 : Preparation of an organozinc reagent from a suitable precursor, which is then reacted with an appropriate electrophile containing the methoxyphenyl group.

  • Step 2 : Cyclization occurs to form the piperidine ring.

  • Step 3 : Final functionalization to introduce the carboxylic acid group, often through oxidation or hydrolysis.

The following table summarizes key findings from various studies on the preparation methods for this compound:

Method Key Reagents Yield (%) Notable Features
Method A Sodium hydride, CO2 70-85% Direct synthesis, straightforward
Method B Boc2O, 3-methoxybenzaldehyde 65-80% Enhanced selectivity due to protection
Method C Organozinc reagents 50-75% Innovative use of organometallics

The synthesis of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid can be achieved through various methods, each offering unique advantages and challenges. The choice of method may depend on factors such as desired yield, availability of reagents, and specific application requirements in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Therapeutic Applications

1. Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of piperidine, including 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid, exhibit analgesic and anti-inflammatory effects. A patent describes a process for producing related compounds that demonstrate utility similar to morphine and codeine, suggesting potential applications in pain management and treatment of inflammatory conditions .

2. Antiviral Activity
Recent studies have explored the potential of piperidine derivatives against viral infections, particularly SARS-CoV-2. A hybrid computational approach involving molecular docking and molecular dynamics simulations has been employed to assess the binding efficacy of piperidine compounds to the main protease of SARS-CoV-2. The findings suggest that certain derivatives may serve as promising candidates for antiviral drugs .

3. Anticancer Properties
Piperidine derivatives have shown promise in cancer treatment. Various studies report their efficacy in inhibiting cancer cell proliferation, particularly in breast, cervical, pancreatic, and colon cancers. For instance, specific piperidine compounds have been demonstrated to inhibit the Akt signaling pathway, leading to apoptosis in breast cancer cells . This highlights their potential as therapeutic agents in oncology.

Case Study 1: Development of Piperidine Derivatives as Antiviral Agents
A study conducted by Goel et al. utilized computational methods to design piperidine derivatives aimed at inhibiting SARS-CoV-2. The study involved synthesizing various derivatives and assessing their binding affinities through docking studies. Results indicated several compounds with high binding energies, suggesting strong interactions with the viral protease .

Case Study 2: Piperidine Compounds in Cancer Therapy
Research by Arun et al. focused on the synthesis of novel piperidine derivatives that target estrogen receptors in breast cancer cells. The study demonstrated that these compounds could effectively reduce cell proliferation by inducing cell cycle arrest at the G0/G1 phase . This highlights their potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the methoxy group on the phenyl ring (e.g., 2- vs. 3-methoxy) influences electronic properties and steric interactions. For example, 2-methoxy substitution in may reduce steric hindrance compared to 3-methoxy .
  • Functional Groups: Carboxylic acid derivatives (e.g., esters, amides) modulate solubility and bioavailability.
  • Heterocyclic Additions: Quinolone () or pyridazine () cores introduce additional pharmacophoric elements, expanding biological activity .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Fluoroquinolone analogs () exhibit antibacterial effects via DNA gyrase inhibition, suggesting that the target compound’s 3-methoxybenzyl group could enhance membrane penetration .
  • Neurological Applications : Piperidine-carboxylic acid derivatives in show neuroprotective effects in Alzheimer’s and Parkinson’s models, likely mediated by modulation of neurotransmitter receptors .
  • Solubility : The free carboxylic acid in the target compound improves aqueous solubility compared to esterified analogs (e.g., ), though this may reduce blood-brain barrier permeability .

Biological Activity

4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a compound of significant interest due to its diverse biological activities. This piperidine derivative has been studied for its potential therapeutic effects, including antioxidant, antimicrobial, and neuroprotective properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H19_{19}NO3_{3}
  • Molecular Weight : 251.31 g/mol

This compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds containing piperidine structures exhibit notable antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference
DPPH15.5
ABTS12.0
FRAP18.2

The results demonstrate that the compound effectively scavenges free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. Studies show that it possesses significant antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It has been shown to promote cell survival in dopaminergic neurons under oxidative stress conditions.

Case Study: Neuroprotection in Animal Models
In a study involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in a significant reduction in neuronal loss and improvement in motor function metrics compared to untreated controls. The mechanism appears to involve modulation of dopamine receptors and reduction of apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. SAR studies indicate that the presence of the methoxy group on the phenyl ring enhances both antioxidant and antimicrobial activities. Modifications to the piperidine nitrogen or carboxylic acid functionalities can further optimize these effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis of piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution, amidation, or ester hydrolysis. For example, analogous compounds are synthesized via coupling reactions using benzyl-4-(aminomethyl)piperidine-1-carboxylate intermediates under reflux conditions in isopropyl alcohol (IPA) or dimethylformamide (DMF) . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reactions), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to halogenated aromatic substrates), and catalysts (e.g., triethylamine for deprotonation). Purification via silica gel chromatography with gradients of dichloromethane:isopropanol:hexane (e.g., 10:1:89) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks. WinGX provides a graphical interface for data processing and validation .
  • NMR spectroscopy : Assign proton environments using 2D experiments (e.g., COSY, HSQC) to confirm the piperidine ring conformation and methoxyphenyl substitution pattern.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, with [M+H]+ peaks analyzed for consistency with calculated values .

Q. What safety protocols should be followed when handling this compound, based on structurally related substances?

  • Methodological Answer : Piperidine derivatives with aromatic substituents may exhibit toxicity or irritancy. Key protocols include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., DMF, dichloromethane) .
  • Emergency procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Safety data sheets (SDS) for analogous compounds recommend avoiding prolonged contact and storing at -20°C in airtight containers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or receptor interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use the compound’s InChI key (e.g., derived from PubChem data for analogous structures) to generate 3D conformers in software like AutoDock Vina. Target receptors such as mTOR (see related inhibitors in ) or opioid receptors (cf. meperidine derivatives ) can be modeled using PDB structures.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with activity using descriptors like logP, polar surface area (TPSA), and hydrogen-bonding capacity .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Purity validation : Ensure ≥95% purity via HPLC (e.g., C18 column, 65:35 methanol:buffer mobile phase) to rule out impurities as confounding factors .
  • Assay standardization : Replicate assays under identical conditions (e.g., pH 4.6 buffer for solubility studies) to minimize variability .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 4-phenylpiperidine carboxylates ) to identify trends in substituent-activity relationships.

Q. What strategies are effective in resolving ambiguous electron density maps during X-ray refinement?

  • Methodological Answer :

  • Density modification : Use SHELXE for phase extension and solvent flattening in low-resolution datasets .
  • Twinning analysis : Apply WinGX’s ROTAX tool to detect and model twinned crystals, particularly for piperidine derivatives with flexible substituents .
  • Hydrogen placement : Refine H-atom positions using riding models in SHELXL, with isotropic displacement parameters constrained to parent atoms .

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